1H-2-Benzopyran-1-one, 3-pentyl-
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Overview
Description
1H-2-Benzopyran-1-one, 3-pentyl- is a chemical compound belonging to the class of isocoumarins. It is characterized by a benzopyran ring structure with a pentyl group attached at the third position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-one, 3-pentyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with a suitable pentyl-substituted acetic acid derivative, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1H-2-Benzopyran-1-one, 3-pentyl- may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzopyran derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3-pentyl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3-pentyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-1-one: The parent compound without the pentyl group.
3-Propyl-1H-2-benzopyran-1-one: A similar compound with a propyl group instead of a pentyl group.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A derivative with additional hydroxyl and methyl groups.
Uniqueness
1H-2-Benzopyran-1-one, 3-pentyl- is unique due to the presence of the pentyl group, which can influence its chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
106180-94-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-pentylisochromen-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14(15)16-12/h5-7,9-10H,2-4,8H2,1H3 |
InChI Key |
NRWIDUQJBDCLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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